molecular formula C12H16O3 B7865944 Methyl 2-hydroxy-3-methyl-2-phenylbutanoate

Methyl 2-hydroxy-3-methyl-2-phenylbutanoate

Cat. No. B7865944
M. Wt: 208.25 g/mol
InChI Key: MXJVHJNZKMJCMC-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-3-methyl-2-phenylbutanoate is a useful research compound. Its molecular formula is C12H16O3 and its molecular weight is 208.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Key Chemical Compounds : An efficient synthesis method for N-Z-(2SR,3S)-3-amino-2-hydroxy-4-phenylbutanoic acids, important peptide bond isosteres, using a hydroxylation process of an enolate derived from methyl (3S)-N-Z-3-amino-4-phenylbutanoate, was presented by May and Abell (1999) (May & Abell, 1999).

  • Forensic Chemistry : Langone et al. (2022) reported on the impurity profiling of methamphetamine synthesized from methyl α-acetylphenylacetate (MAPA), identifying several impurities, including methyl esters related to Methyl 2-hydroxy-3-methyl-2-phenylbutanoate (Langone et al., 2022).

  • Computational and Spectroscopic Analysis : Raajaraman, Sheela, and Muthu (2019) investigated the influence of functional groups, including methyl, on 2-phenylbutanoic acid through quantum computational, spectroscopic, and ligand-protein docking studies (Raajaraman, Sheela, & Muthu, 2019).

  • X-ray Crystallography : Nakamura et al. (1976) conducted X-ray structure determination of (2S, 3R)-3-amino-2-hydroxy-4-phenylbutanoic acid, a component of bestatin, determining its stereochemistry (Nakamura et al., 1976).

  • Organic Chemistry Research : Gein et al. (2010) explored reactions involving methyl 2,4-dioxo-4-phenylbutanoate, closely related to this compound, to produce various compounds with potential biological activity (Gein et al., 2010).

  • Homogeneous Hydrogenation Studies : Abley and Mcquillin (1971) studied the homogeneous hydrogenation of methyl esters, closely related to this compound, demonstrating the impact of optically active amides on the process (Abley & Mcquillin, 1971).

  • Synthesis of Biologically Active Compounds : Zhang et al. (2009) reported on the synthesis of methyl 2-hydroxy-4-oxo-4-(substituted phenyl)butanoates, which are important intermediates for the synthesis of biologically active compounds (Zhang et al., 2009).

  • Biocatalytic Studies : Perrone et al. (2004) conducted studies on the baker’s yeast-mediated reduction of ethyl 2-(4-chlorophenoxy)-3-oxoalkanoates, intermediates for potential PPARα ligands, which includes compounds similar to this compound (Perrone et al., 2004).

  • Enantiospecific Synthesis : Kim et al. (2015) achieved an enantiospecific synthesis of chromanone-2-carboxylates and chroman-2-carboxylates using derivatives of methyl (S)-2-hydroxy-4-oxo-4-(2′-hydroxy)phenylbutanoates (Kim et al., 2015).

properties

IUPAC Name

methyl 2-hydroxy-3-methyl-2-phenylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-9(2)12(14,11(13)15-3)10-7-5-4-6-8-10/h4-9,14H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXJVHJNZKMJCMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=CC=C1)(C(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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